2-Bromo-3-hydroxypyridine
Overview
Description
2-Bromo-3-hydroxypyridine is a chemical compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a bromine atom and a hydroxyl group, respectively. This compound is known for its versatility and is used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2-Bromo-3-hydroxypyridine, also known as 2-Bromo-3-pyridinol , is a chemical compound used in various organic syntheses It’s known to be used in the synthesis of other compounds, suggesting its role as a reactant in chemical reactions .
Mode of Action
For instance, it has been used in the preparation of 2-bromo-4,6-diiodo-3-pyridinol . It’s also used in the synthesis of pterocellin A by reacting with kojic acid . The interaction with its targets likely involves the exchange or sharing of electrons, leading to the formation of new chemical bonds.
Biochemical Pathways
Given its use in the synthesis of other compounds, it’s plausible that it may influence the pathways associated with these compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. In the context of organic synthesis, its action results in the formation of new compounds, such as 2-bromo-4,6-diiodo-3-pyridinol and pterocellin A .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-3-hydroxypyridine are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For example, it has been used in the synthesis of pterocellin A, suggesting that it may interact with enzymes involved in this process
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and it could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and it could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxypyridine typically involves the bromination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in an aqueous solution of sodium hydroxide, followed by the addition of liquid bromine at a controlled temperature. The reaction mixture is then stirred, and the pH is adjusted to neutral to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include pyridone derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-3-hydroxypyridine has several applications in scientific research:
Comparison with Similar Compounds
3-Bromo-2-hydroxypyridine: Similar structure but with different substitution pattern.
2-Bromo-4-hydroxypyridine: Another isomer with the hydroxyl group at position 4.
2-Chloro-3-hydroxypyridine: Similar compound with chlorine instead of bromine.
Uniqueness: 2-Bromo-3-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-bromopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQFTANTNMYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022242 | |
Record name | 2-Bromo-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
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Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromo-3-pyridinol | |
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CAS No. |
6602-32-0 | |
Record name | 2-Bromo-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-32-0 | |
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Record name | 2-Bromo-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320 | |
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Record name | 2-Bromo-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861 | |
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Record name | 2-BROMO-3-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple method to synthesize 2-Bromo-3-hydroxypyridine?
A1: A straightforward approach involves reacting 3-hydroxypyridine with bromine in an aqueous sodium hydroxide solution at controlled temperatures. [] This method is advantageous due to its mild reaction conditions, short synthetic route, and high yield. []
Q2: How does the presence of the hydroxyl group in this compound influence its reactivity compared to halogenopyridines without this functional group?
A2: The hydroxyl group significantly impacts the reactivity of this compound, particularly during reactions with strong bases like potassium amide in liquid ammonia. [] While halogenopyridines typically undergo substitution reactions, the presence of the hydroxyl group can lead to competing reactions like cine-substitutions and even ring contractions, forming pyrrole derivatives. [] This unique reactivity is attributed to the directing effect of the hydroxyl group during the addition of ammonia to intermediate didehydropyridine species. []
Q3: Can this compound act as a ligand in transition metal complexes?
A3: Yes, research demonstrates that this compound can act as a ligand in Palladium(II) complexes. [, ] Interestingly, it can coordinate to the metal center through both carbon and nitrogen atoms, leading to the formation of dinuclear complexes. [, ]
Q4: What are some applications of this compound in organic synthesis?
A4: this compound is a valuable precursor in various organic transformations. For instance, it can be coupled with itself using zinc and nickel catalysts to produce dihydroxypyridyls, compounds with applications as laser dyes. [] Furthermore, it can be used as a building block for synthesizing more complex molecules like Orelline, a natural product found in the Cortinarius Overllauns Fries mushroom. [] This synthesis involves protecting the hydroxyl group, coupling reactions, and subsequent modifications to achieve the target structure. []
Q5: Can this compound be utilized in catalytic reactions?
A5: Research suggests that this compound can be effectively employed as a starting material in Palladium-catalyzed reactions. [] For example, it serves as a key component in the one-pot synthesis of 2-substituted benzo[b]furans through coupling reactions with alkynes. [] Notably, these reactions exhibit remarkable efficiency, achieving high turnover numbers with minimal catalyst loading. []
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